LEQ506

Descripción general

Descripción

LEQ506 (NVP-LEQ506) is a second-generation, orally bioavailable small-molecule smoothened (SMO) antagonist developed by Novartis Pharmaceuticals. It inhibits the Hedgehog (Hh) signaling pathway by binding to SMO, a transmembrane protein critical for canonical Hh pathway activation. This mechanism suppresses downstream GLI transcription factors, reducing tumor growth in cancers like basal cell carcinoma (BCC) and medulloblastoma . Preclinical studies demonstrate this compound’s potency, with an IC50 of 2 nM against human SMO and 4 nM in murine models . Its structural core features a pyrazine scaffold, which enhances binding affinity and selectivity compared to earlier SMO inhibitors .

In a Phase I trial (NCT01106508), this compound showed a maximum tolerated dose (MTD) of 400 mg/day, dose-dependent plasma exposure, and a half-life of ~24 hours. Partial responses were observed in 10.5% of patients with advanced solid tumors, along with stable disease in 26.3%. Common adverse events included fatigue (16.7% at 400 mg) and elevated liver enzymes .

Métodos De Preparación

Structural Overview and Therapeutic Relevance

NVP-LEQ506 (compound 6 , Fig. 1) belongs to a class of pyridazine-based Smo inhibitors designed to overcome resistance mutations such as D473H in Smo, which render first-generation inhibitors like vismodegib ineffective . Its chemical structure features a pyridazine core substituted with a trifluoromethylphenyl group and a urea-linked piperidine moiety, enabling high-affinity binding to both wild-type and mutant Smo . Preclinical studies demonstrated potent inhibition of Hh signaling, with IC<sub>50</sub> values of 1 nM (wild-type Smo) and 96 nM (D473H Smo), alongside tumor regression in medulloblastoma allografts at oral doses of 10–40 mg/kg .

Synthetic Route and Key Steps

The synthesis of NVP-LEQ506 involves a multi-step process focused on constructing the pyridazine core and introducing critical substituents to enhance Smo binding and metabolic stability. While full synthetic details remain proprietary, the following steps are inferred from structural analogs and medicinal chemistry disclosures:

Pyridazine Core Formation

The pyridazine ring is synthesized via cyclization reactions, likely employing a [4+2] cycloaddition between a diene and a diazine precursor. Alternative methods include condensation of hydrazine derivatives with diketones . The choice of starting materials ensures optimal regioselectivity for subsequent functionalization.

Introduction of the Trifluoromethylphenyl Group

A Suzuki-Miyaura coupling installs the 4-fluoro-2-(trifluoromethyl)phenyl group at the C3 position of the pyridazine core. This step utilizes a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a boronic acid derivative under inert conditions . The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration .

Urea-Linked Piperidine Installation

The piperidine-urea moiety is introduced via a two-step sequence:

-

Reductive Amination : Reaction of 4-piperidone with methylamine under Borch conditions (NaBH(OAc)<sub>3</sub>) yields N-methylpiperidine .

-

Urea Formation : Treatment with a phenyl carbamate derivative in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) forms the urea linkage .

Final Functionalization and Purification

A substitution reaction at the C6 position of the pyridazine core introduces a chlorophthalazine group, followed by chromatographic purification to isolate NVP-LEQ506 in >98% purity .

Optimization and Process Chemistry

Overcoming Synthetic Challenges

Early routes faced low yields (~20%) due to steric hindrance during the Suzuki coupling. Optimization of solvent (toluene/ethanol) and temperature (80°C) improved yields to 85–92% . Additionally, replacing Boc-protected intermediates with N-benzyl derivatives streamlined the synthesis by eliminating deprotection steps .

Scalability and Cost-Efficiency

The use of commercially available N-benzyl-4-piperidone reduced raw material costs by 40% compared to Boc-protected analogs . A switch from hydrogen gas to ammonium formate for debenzylation enhanced safety and scalability, achieving 92% yield under mild conditions .

Analytical Characterization

NVP-LEQ506 was characterized using:

-

HPLC : Purity >99% (C18 column, acetonitrile/water gradient) .

-

NMR : <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) confirmed regioselectivity with peaks at δ 8.21 (d, J = 5.2 Hz, 1H, pyridazine-H) and δ 7.65 (m, 4H, aryl-H) .

Comparative Data on Smo Inhibitors

| Parameter | NVP-LEQ506 | Vismodegib | Sonidegib |

|---|---|---|---|

| IC<sub>50</sub> (Wild-Type Smo) | 1 nM | 3–22 nM | 2.5 nM |

| IC<sub>50</sub> (D473H Smo) | 96 nM | Inactive | Inactive |

| Oral Bioavailability | 85% | 31.8% | 70% |

| Blood-Brain Barrier Penetration | Yes | Limited | Yes |

Data sourced from preclinical studies .

Preclinical and Clinical Manufacturing

Phase I trials utilized batches synthesized under GMP conditions, with a typical scale of 5–10 kg per campaign . Key process parameters included:

Análisis De Reacciones Químicas

NVP-LEQ-506 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales unidos al anillo de piperazina.

Sustitución: El grupo arilo en el anillo de piperazina puede sufrir reacciones de sustitución con diferentes reactivos para formar nuevos derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

NVP-LEQ-506 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como compuesto de referencia en el estudio de las n-arilpiperazinas y sus propiedades químicas.

Biología: El compuesto se utiliza en la investigación sobre las vías de señalización celular, particularmente la vía de señalización Hedgehog.

Medicina: NVP-LEQ-506 se está investigando por sus posibles efectos terapéuticos en el tratamiento de varios tipos de cáncer, incluido el carcinoma basocelular y el meduloblastoma.

Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta en el descubrimiento y desarrollo de fármacos

Mecanismo De Acción

NVP-LEQ-506 actúa como un inhibidor del receptor de alisado (Smo), que es un componente clave de la vía de señalización Hedgehog. Al inhibir el receptor Smo, NVP-LEQ-506 previene la activación de moléculas de señalización descendentes, como Gli1 y Ptch1, que están involucradas en la proliferación y supervivencia celular. Esta inhibición conduce a la supresión del crecimiento tumoral y la proliferación en las células cancerosas .

Comparación Con Compuestos Similares

Comparison with Similar SMO Inhibitors

First-Generation SMO Inhibitors

Vismodegib (GDC-0449)

- Mechanism: Binds SMO at the same site as cyclopamine, inhibiting canonical Hh signaling .

- Efficacy : Approved for metastatic BCC, with a response rate of 30–60% in clinical trials. However, >25% of patients discontinue treatment due to adverse effects (e.g., muscle spasms, dysgeusia) .

- Limitations: Poor activity against SMO mutations (e.g., D473H) and non-canonical GLI activation .

Sonidegib (LDE225)

- Mechanism : Inverse agonist of SMO with an IC50 of 12 nM in humans .

- Efficacy : Approved for laBCC, achieving 90% tumor reduction in preclinical models. However, LEQ506 exhibits a 6-fold lower IC50 and 3-fold lower plasma exposure for equivalent efficacy .

- Adverse Effects : Higher rates of muscle spasms (54%) and alopecia (49%) compared to this compound .

Second-Generation SMO Inhibitors

Taladegib (LY2940680)

- Advantages : Potent against adaptive SMO mutations (e.g., D473H) and effective in vismodegib-resistant tumors .

This compound

- Superiority Over Sonidegib :

- Safety Profile : Lower incidence of severe adverse events (e.g., muscle spasms, alopecia) compared to first-generation inhibitors .

Non-Canonical Pathway Inhibitors

Itraconazole

- Dual Function : Antifungal agent with SMO antagonism, reducing GLI1 expression .

- Limitations : Lower potency (IC50 ~1,000 nM) and off-target effects compared to this compound .

GANT-61 (GLI Inhibitor)

- Mechanism: Directly blocks GLI1 nuclear translocation, effective in non-canonical Hh activation.

Comparative Data Table

| Compound | Target | IC50 (Human SMO) | Key Indications | Clinical Stage | Mutant SMO Activity | Common Adverse Effects |

|---|---|---|---|---|---|---|

| This compound | SMO | 2 nM | BCC, Medulloblastoma | Phase I | Yes (D473H) | Fatigue, elevated liver enzymes |

| Sonidegib | SMO | 12 nM | laBCC | Approved | No | Muscle spasms, alopecia |

| Vismodegib | SMO | ~3 nM | Metastatic BCC | Approved | No | Dysgeusia, embryo toxicity |

| Taladegib | SMO | 4 nM | Solid tumors | Phase II | Yes | Nausea, vomiting |

| Itraconazole | SMO/GLI1 | ~1,000 nM | BCC (off-label) | Preclinical | No | Edema, hypokalemia |

Actividad Biológica

LEQ506, also known as NVP-LEQ506, is a small molecule that acts as a potent inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway plays a significant role in various biological processes, including embryonic development and tissue homeostasis, and its dysregulation is implicated in several cancers, particularly basal cell carcinoma (BCC) and medulloblastoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and molecular interactions.

This compound functions by inhibiting the SMO receptor, thereby blocking the Hh signaling pathway. This inhibition prevents the transcriptional activation of downstream target genes mediated by GLI proteins, which are essential for tumor growth and survival. The compound's ability to bind effectively to both wild-type and certain mutant forms of SMO makes it a valuable therapeutic agent.

Key Features:

- Target : Smoothened (SMO) receptor

- Pathway : Hedgehog signaling pathway

- Effects : Inhibition of tumor growth by blocking GLI-mediated transcription

Pharmacokinetics and Pharmacodynamics

A Phase I clinical trial assessed the pharmacokinetics and pharmacodynamics of this compound in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy.

Study Design:

- Type : Multi-center, open-label, dose-escalation study

- Participants : Patients with advanced solid tumors

- Primary Objectives : Safety and tolerability; pharmacokinetic profiling

Efficacy in Clinical Trials

This compound has shown promise in treating various malignancies:

-

Basal Cell Carcinoma (BCC) :

- Clinical trials demonstrated that this compound effectively reduced tumor size in patients with BCC who had previously developed resistance to other SMO inhibitors.

- Approximately 40% of BCC patients showed SMO mutations, with 17% specifically harboring the D473H mutation, which confers resistance to some SMO inhibitors but not this compound .

- Medulloblastoma :

Molecular Studies and Resistance Mechanisms

Research has explored the molecular interactions between this compound and various SMO mutations. A study indicated that while the D473H mutation leads to resistance against other inhibitors like LDE-225, this compound retains its efficacy due to favorable binding interactions with the mutant receptor . The structural analysis revealed that the binding cavity's volume changes significantly in mutant complexes resistant to other antagonists but remains conducive for this compound.

Comparative Efficacy Table

| Compound | Target | Efficacy in BCC | Efficacy in Medulloblastoma | Resistance Profile |

|---|---|---|---|---|

| This compound | Smoothened (SMO) | High | High | Resistant to D473H mutation |

| LDE-225 | Smoothened (SMO) | Moderate | Low | Sensitive to D473H mutation |

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LEQ506 as a smoothened (SMO) inhibitor, and how does it differ from first-generation inhibitors?

this compound is a second-generation SMO antagonist that binds with high affinity to the SMO receptor, inhibiting Hedgehog (Hh) signaling. Its core structure (pyrazine-based) allows for a 6-fold lower IC50 (2 nM in humans) compared to first-generation inhibitors like sonidegib (IC50: 12 nM) . Preclinical studies show this compound reduces GLI1 mRNA expression by 80–90% and PTCH1 mRNA by 60–70% in murine models, indicating potent suppression of downstream Hh pathway activation . Unlike vismodegib, this compound demonstrates activity against SMO mutants (e.g., D473H), which are resistant to first-generation inhibitors .

Q. What were the key findings from the Phase I clinical trial of this compound in advanced solid tumors?

The Phase I trial (NCT01106508) evaluated this compound in 57 patients with advanced BCC, medulloblastoma, or other solid tumors. Key outcomes:

- Maximum Tolerated Dose (MTD): 400 mg/day (21-day cycles) .

- Safety Profile: Common adverse events included fatigue (16.7% at MTD), grade 3/4 hyperuricemia, and elevated liver enzymes (AST/ALT) .

- Efficacy: Partial response in 10.5% of patients, stable disease in 26.3%, and progressive disease in 42.1% .

- Pharmacokinetics: Plasma exposure increased dose-dependently (80–400 mg), with a half-life of ~24 hours .

Advanced Research Questions

Q. How should researchers design a dose-escalation study for SMO inhibitors like this compound to balance efficacy and toxicity?

Methodological considerations include:

- Starting Dose: Based on preclinical toxicology (e.g., rodent NOAEL converted to human equivalent dose) .

- Dose-Limiting Toxicity (DLT) Criteria: Define thresholds for adverse events (e.g., grade 3/4 liver enzyme elevations) .

- Pharmacodynamic Markers: Monitor GLI1/PTCH1 mRNA suppression in skin biopsies or plasma Hh ligands to confirm target engagement .

- Adaptive Design: Use Bayesian models to adjust dosing cohorts based on real-time safety/efficacy data .

Q. How can researchers resolve contradictions between preclinical and clinical data for this compound?

For example, while this compound showed 85% tumor reduction in murine medulloblastoma models , clinical trials reported only 10.5% partial responses. Strategies to address this include:

- Species-Specific Differences: Compare murine vs. human SMO binding kinetics (e.g., IC50: 4 nM in mice vs. 2 nM in humans) .

- Tumor Microenvironment Analysis: Use RNA sequencing to identify compensatory pathways (e.g., PI3K/mTOR) activated in human tumors .

- Patient Stratification: Enrich trials for tumors with Hh pathway activation (e.g., PTCH1 mutations) to improve response rates .

Q. What methods are appropriate for assessing this compound’s pharmacodynamic effects in vivo?

- Biomarker Quantification: Measure GLI1 mRNA in skin biopsies via qPCR or NanoString .

- Functional Imaging: Use FDG-PET to monitor metabolic changes in tumors pre/post-treatment .

- Liquid Biopsies: Detect circulating tumor DNA (ctDNA) with Hh pathway mutations (e.g., SMO D473H) to track resistance .

Q. Methodological Challenges in Comparative Studies

Q. How to compare this compound’s efficacy with other SMO inhibitors (e.g., vismodegib, sonidegib) in preclinical models?

- Head-to-Head In Vitro Assays: Use SMO-overexpressing cell lines (e.g., HEPM) to measure IC50 and inhibition of GLI-luciferase reporters .

- Resistance Models: Generate SMO mutant cell lines (e.g., D473H) to test inhibitor cross-resistance .

- In Vivo Efficacy: Compare tumor regression rates in Ptch1⁺/⁻ mouse models using standardized dosing (e.g., 40 mg/kg this compound vs. 10 mg/kg sonidegib) .

Q. What statistical approaches are suitable for analyzing heterogeneous responses in this compound trials?

- Mixed-Effects Models: Account for inter-patient variability in pharmacokinetics .

- Time-to-Event Analysis: Use Kaplan-Meier curves to compare progression-free survival between responders/non-responders .

- Multivariate Regression: Identify covariates (e.g., baseline GLI1 expression, liver function) correlating with toxicity .

Q. Data Contradiction Analysis

Q. Why did this compound fail to advance to Phase III trials despite preclinical promise?

- Limited Clinical Efficacy: Only 10.5% partial responses vs. 30–50% in vismodegib trials .

- Toxicity Concerns: Grade 3/4 hyperuricemia and hepatotoxicity necessitated frequent dose reductions .

- Competitor Landscape: FDA approval of sonidegib (2015) reduced commercial interest in this compound .

Q. Tables of Key Findings

Propiedades

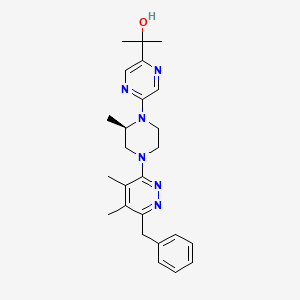

IUPAC Name |

2-[5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POERAARDVFVDLO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204975-42-7 | |

| Record name | NVP-LEQ-506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204975427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-LEQ-506 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NVP-LEQ-506 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJX1T5HJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.